molecular formula C12H12N4O3S B14146428 3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic Acid CAS No. 877213-85-9

3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic Acid

Cat. No.: B14146428
CAS No.: 877213-85-9
M. Wt: 292.32 g/mol
InChI Key: GLQDMEMPZKBRJG-UHFFFAOYSA-N
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Description

3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid is a complex organic compound that features a triazole ring, a sulfanyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Scientific Research Applications

Chemistry

In chemistry, 3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a valuable scaffold for designing bioactive molecules .

Medicine

In medicine, derivatives of this compound are explored for their anticancer, antifungal, and antibacterial properties. The presence of the triazole ring and the sulfanyl group contributes to its biological activity .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid is unique due to the presence of both the triazole ring and the sulfanyl group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

CAS No.

877213-85-9

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C12H12N4O3S/c1-7-13-12(16-15-7)20-6-10(17)14-9-4-2-3-8(5-9)11(18)19/h2-5H,6H2,1H3,(H,14,17)(H,18,19)(H,13,15,16)

InChI Key

GLQDMEMPZKBRJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NC2=CC=CC(=C2)C(=O)O

solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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